(4-Oxo-1,2,3-benzotriazin-3-yl)methyl 3,4-dimethylbenzoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

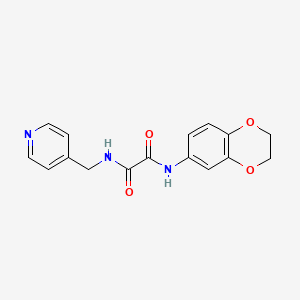

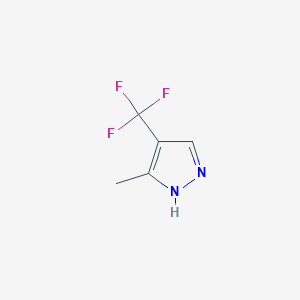

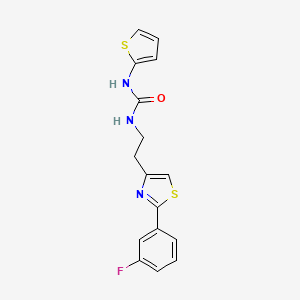

The compound “(4-Oxo-1,2,3-benzotriazin-3-yl)methyl 3,4-dimethylbenzoate” is a derivative of benzotriazine, which is a type of heterocyclic compound . Benzotriazines are known for their wide range of biological activities and are used in the synthesis of various pharmaceuticals .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a benzotriazine ring, which is a type of aromatic heterocycle. The compound also contains an ester functional group, which would likely influence its reactivity .Chemical Reactions Analysis

Benzotriazines can undergo a variety of chemical reactions, including substitutions and additions, depending on the specific substituents present on the ring . The ester group could also undergo reactions such as hydrolysis or reduction .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Some properties that could be predicted for this compound include its molecular weight, solubility, and possibly its melting and boiling points .Wissenschaftliche Forschungsanwendungen

α-Glucosidase Inhibition

This compound is a derivative of 1,2,3-benzotriazin-4(3H)-one, which has been studied for its α-glucosidase inhibition activity . α-Glucosidase inhibitors are used to treat diabetes mellitus by controlling blood sugar levels .

Peptide Synthesis

The 1,2,3-benzotriazinyl esters of Fmoc-amino acids, which are related to the compound , have been used in solid phase peptide synthesis . This process is crucial in the production of peptides for various biological and medical applications .

Anti-inflammatory Applications

The compound has potential anti-inflammatory applications. It has been used in molecular docking studies to understand its interaction with the COX-2 enzyme, which plays a key role in inflammation .

Antimicrobial and Antifungal Applications

Related spiro-fused heterocyclic molecules have been synthesized and studied for their antimicrobial and antifungal properties . This suggests potential applications in the treatment of various infections .

Antioxidant Applications

The same spiro-fused heterocyclic molecules have also been studied for their antioxidant properties . Antioxidants are important in neutralizing harmful free radicals in the body .

Analgesic Applications

These molecules have potential analgesic (pain-relieving) applications . This could make them useful in the development of new pain management drugs .

Anticancer Applications

Finally, these molecules have been studied for their potential anticancer properties . This suggests they could be used in the development of new cancer treatments .

Wirkmechanismus

Zukünftige Richtungen

The study of benzotriazine derivatives is a promising area of research due to their wide range of biological activities. Future research could involve the synthesis of new derivatives, the investigation of their biological activities, and the development of pharmaceuticals based on these compounds .

Eigenschaften

IUPAC Name |

(4-oxo-1,2,3-benzotriazin-3-yl)methyl 3,4-dimethylbenzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3O3/c1-11-7-8-13(9-12(11)2)17(22)23-10-20-16(21)14-5-3-4-6-15(14)18-19-20/h3-9H,10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STRYYNMVFAOSMQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)OCN2C(=O)C3=CC=CC=C3N=N2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-Oxo-1,2,3-benzotriazin-3-yl)methyl 3,4-dimethylbenzoate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(4-chlorophenoxy)-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2854136.png)

![N-(4,6-dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2854139.png)

![N-(4-isopropylbenzo[d]thiazol-2-yl)-1-(methylsulfonyl)piperidine-3-carboxamide](/img/structure/B2854141.png)

![dimethyl 1-(2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)-1H-1,2,3-triazole-4,5-dicarboxylate](/img/structure/B2854144.png)